Cas no 478031-12-8 (2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME)

2-[(2-Chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a specialized organic compound featuring a nicotinaldehyde core modified with a chlorophenylthio group and an oxime ether linkage to a 2,4-dichlorobenzyl moiety. This structure imparts unique reactivity and potential utility in synthetic chemistry, particularly in the development of agrochemicals or pharmaceuticals. The presence of multiple halogenated aromatic systems enhances its stability and may influence binding interactions in target applications. The oxime functionality offers versatility for further derivatization, making it a valuable intermediate in heterocyclic synthesis. Its well-defined molecular architecture ensures consistent performance in research and industrial processes requiring precise chemical modifications.
2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME structure
478031-12-8 structure
商品名:2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME
CAS番号:478031-12-8
MF:C19H13Cl3N2OS
メガワット:423.743320226669
CID:5227229

2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME 化学的及び物理的性質

名前と識別子

    • 2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME
    • (E)-({2-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine
    • 3-Pyridinecarboxaldehyde, 2-[(2-chlorophenyl)thio]-, O-[(2,4-dichlorophenyl)methyl]oxime
    • 2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
    • (E)-1-[2-(2-chlorophenyl)sulfanylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine
    • インチ: 1S/C19H13Cl3N2OS/c20-15-8-7-14(17(22)10-15)12-25-24-11-13-4-3-9-23-19(13)26-18-6-2-1-5-16(18)21/h1-11H,12H2/b24-11+
    • InChIKey: SKFZLOJSGQYWSD-BHGWPJFGSA-N
    • ほほえんだ: ClC1C=C(C=CC=1CO/N=C/C1=CC=CN=C1SC1C=CC=CC=1Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 457
  • トポロジー分子極性表面積: 59.8
  • 疎水性パラメータ計算基準値(XlogP): 6.7

2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670208-5mg
(E)-2-((2-chlorophenyl)thio)nicotinaldehyde O-(2,4-dichlorobenzyl) oxime
478031-12-8 98%
5mg
¥529 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670208-1mg
(E)-2-((2-chlorophenyl)thio)nicotinaldehyde O-(2,4-dichlorobenzyl) oxime
478031-12-8 98%
1mg
¥499 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670208-20mg
(E)-2-((2-chlorophenyl)thio)nicotinaldehyde O-(2,4-dichlorobenzyl) oxime
478031-12-8 98%
20mg
¥1264 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670208-25mg
(E)-2-((2-chlorophenyl)thio)nicotinaldehyde O-(2,4-dichlorobenzyl) oxime
478031-12-8 98%
25mg
¥1375 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670208-10mg
(E)-2-((2-chlorophenyl)thio)nicotinaldehyde O-(2,4-dichlorobenzyl) oxime
478031-12-8 98%
10mg
¥924 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670208-2mg
(E)-2-((2-chlorophenyl)thio)nicotinaldehyde O-(2,4-dichlorobenzyl) oxime
478031-12-8 98%
2mg
¥495 2023-04-14

2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME 関連文献

Related Articles

2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIMEに関する追加情報

Recent Advances in the Study of 2-[(2-CHLOROPHENYL)SULFANYL]NICOTINALDEHYDE O-(2,4-DICHLOROBENZYL)OXIME (CAS: 478031-12-8)

The compound 2-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime (CAS: 478031-12-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 478031-12-8 exhibits strong inhibitory activity against certain kinase enzymes, which are often implicated in inflammatory and oncogenic processes. The researchers utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and its target proteins.

Another key area of investigation has been the compound's potential as an antimicrobial agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 478031-12-8 showed promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of the oxime moiety in enhancing the compound's bioavailability and target specificity.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 478031-12-8 and its analogs. A 2023 paper in Organic Process Research & Development detailed a novel, scalable synthesis route that improves yield and reduces the use of hazardous reagents. This development is particularly significant for potential large-scale applications in drug discovery and development.

Ongoing research is exploring the compound's pharmacokinetic properties and toxicity profile. Preliminary data from animal studies suggest that 478031-12-8 has favorable absorption characteristics but may require structural modifications to improve its metabolic stability. These findings were presented at the 2024 American Chemical Society National Meeting and are currently under peer review for publication.

In conclusion, 2-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime represents a promising scaffold for further medicinal chemistry optimization. The compound's diverse biological activities and recent synthetic advances position it as a valuable candidate for the development of novel therapeutic agents targeting various diseases. Future research directions may include structure-activity relationship studies and the exploration of combination therapies with existing drugs.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd